
N,N'-bis(4-methoxy-2-nitrophenyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-methoxy-2-nitrophenyl)propanediamide is a synthetic organic compound characterized by the presence of two methoxy and two nitro groups attached to a propanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxy-2-nitrophenyl)propanediamide typically involves the reaction of 4-methoxy-2-nitroaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of N,N’-bis(4-methoxy-2-nitrophenyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-methoxy-2-nitrophenyl)propanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-methoxy-2-nitrophenyl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-methoxy-2-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The nitro groups, in particular, play a crucial role in its reactivity and interactions, potentially leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(4-methoxyphenyl)propanediamide: Lacks the nitro groups, resulting in different chemical reactivity and applications.
N,N’-bis(4-nitrophenyl)propanediamide: Lacks the methoxy groups, which affects its solubility and interactions with other molecules.
N,N’-bis(4-methoxy-2-nitrophenyl)urea: Similar structure but with a urea backbone instead of propanediamide, leading to different chemical properties and applications.
Uniqueness
N,N’-bis(4-methoxy-2-nitrophenyl)propanediamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C17H16N4O8 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
N,N'-bis(4-methoxy-2-nitrophenyl)propanediamide |
InChI |
InChI=1S/C17H16N4O8/c1-28-10-3-5-12(14(7-10)20(24)25)18-16(22)9-17(23)19-13-6-4-11(29-2)8-15(13)21(26)27/h3-8H,9H2,1-2H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
LYNQMBQKEZZKPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


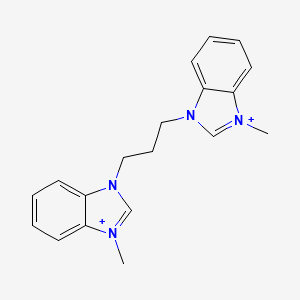

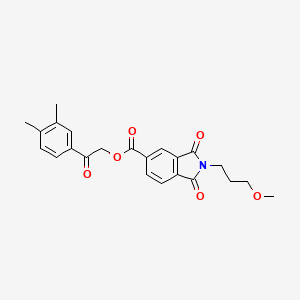
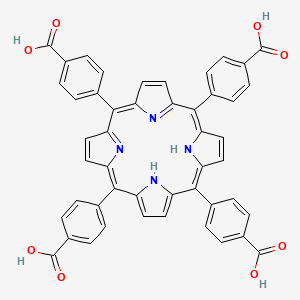
![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)
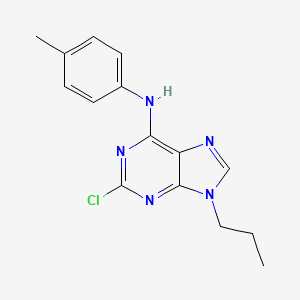
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
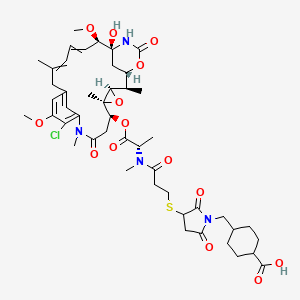
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)
